molecular formula C22H20N6O2S2 B2940154 2-[(2-Nitro-4-{[4-(2-pyrimidinyl)piperazino]methyl}phenyl)sulfanyl]-1,3-benzothiazole CAS No. 477869-48-0

2-[(2-Nitro-4-{[4-(2-pyrimidinyl)piperazino]methyl}phenyl)sulfanyl]-1,3-benzothiazole

Cat. No.: B2940154
CAS No.: 477869-48-0
M. Wt: 464.56
InChI Key: YDMMWQLRQTXXBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2-Nitro-4-{[4-(2-pyrimidinyl)piperazino]methyl}phenyl)sulfanyl]-1,3-benzothiazole is a synthetic hybrid compound designed for advanced pharmacological research, integrating multiple privileged structures in medicinal chemistry. This molecule features a benzothiazole core, a scaffold renowned for its diverse biological activities, linked via a sulfanyl bridge to a phenyl ring which is further functionalized with a nitrile group and a piperazinyl-pyrimidine moiety. The benzothiazole ring system is extensively documented in scientific literature for its presence in compounds with potent anticancer, antimicrobial, and central nervous system activities . Specifically, 2-arylbenzothiazole derivatives have demonstrated remarkable potential as kinase inhibitors and in targeted cancer therapies . The inclusion of the piperazine ring, a common feature in bioactive molecules that enhances solubility and allows for diverse receptor interactions , coupled with the pyrimidine unit—a key pharmacophore in many enzyme inhibitors—suggests that this compound is a valuable candidate for polypharmacological studies . The primary research applications of this compound are anticipated to include investigations into multi-target therapeutic agents, particularly in oncology and neurology. Its complex structure makes it a compelling subject for structure-activity relationship (SAR) studies, where researchers can explore the synergistic effects of combining benzothiazole, piperazine, and pyrimidine pharmacophores. Molecular modeling and docking studies could be employed to elucidate its binding affinity for various enzymatic targets, such as kinase families or receptors associated with pain and inflammation . Researchers are encouraged to utilize this compound as a chemical tool to probe new biological pathways or as a lead structure for the rational design of novel hybrid inhibitors. This product is intended for research purposes by qualified laboratory personnel only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

2-[2-nitro-4-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]phenyl]sulfanyl-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N6O2S2/c29-28(30)18-14-16(15-26-10-12-27(13-11-26)21-23-8-3-9-24-21)6-7-20(18)32-22-25-17-4-1-2-5-19(17)31-22/h1-9,14H,10-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDMMWQLRQTXXBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC(=C(C=C2)SC3=NC4=CC=CC=C4S3)[N+](=O)[O-])C5=NC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[(2-Nitro-4-{[4-(2-pyrimidinyl)piperazino]methyl}phenyl)sulfanyl]-1,3-benzothiazole (CAS No. 477869-48-0) is a member of the benzothiazole family, which has garnered attention for its diverse biological activities. This article reviews the synthesis, biological activity, and potential applications of this compound based on various studies and research findings.

  • Molecular Formula : C22H20N6O2S2
  • Molecular Weight : 464.56 g/mol
  • Boiling Point : 681.1 ± 65.0 °C (predicted)
  • Density : 1.48 ± 0.1 g/cm³ (predicted)
  • pKa : 5.58 ± 0.10 (predicted)

Antimicrobial Activity

Research indicates that benzothiazole derivatives exhibit significant antimicrobial properties. A study on thiazole and piperazine derivatives demonstrated moderate to good antimicrobial activity against various bacterial strains . The specific compound under review has shown potential in similar contexts, suggesting its efficacy as an antimicrobial agent.

CompoundAntimicrobial ActivityReference
2-Nitro Benzothiazole DerivativeModerate to Good
Piperazine DerivativesVariable

Inhibition of Enzymatic Activity

Recent studies have highlighted the potential of benzothiazole derivatives as dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH). These enzymes are involved in pain modulation and inflammation pathways, making them significant targets for therapeutic intervention . The compound's structural features may contribute to its ability to inhibit these enzymes effectively.

Structure-Activity Relationship (SAR)

A structure-activity relationship study of benzothiazole derivatives found that modifications to the piperazine and nitro groups can enhance biological activity. The presence of a pyrimidine moiety was noted to improve the affinity for sEH and FAAH inhibition, indicating that the compound's design is crucial for its pharmacological effects .

Study on Antinociceptive Effects

A notable study investigated the antinociceptive effects of benzothiazole derivatives in animal models. The findings suggested that compounds with similar structures to the one under review displayed significant pain-relieving properties when administered, supporting their potential use in pain management therapies .

Evaluation in Clinical Models

Further evaluation in clinical models is necessary to ascertain the safety and efficacy of this compound in humans. Preliminary results from animal studies indicate promising outcomes; however, comprehensive clinical trials are essential for validation.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below highlights key differences between the target compound and structurally related analogs:

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Features Reference
Target Compound: 2-[(2-Nitro-4-{[4-(2-pyrimidinyl)piperazino]methyl}phenyl)sulfanyl]-1,3-benzothiazole Not provided* Not provided* - 2-Nitro phenyl
- 2-Pyrimidinyl-piperazinylmethyl
- Sulfanyl bridge
Potential for kinase inhibition due to pyrimidine moiety N/A
2-[4-(4-Nitrobenzyl)piperazino]-1,3-benzothiazole C₁₈H₁₈N₄O₂S 354.43 - 4-Nitrobenzyl-piperazine
- Sulfanyl bridge
Simpler nitro positioning; used in antimicrobial studies
AZ3: 2-{[4-(2,6-Dimethyl-piperidin-1-yl)but-2-yn-1-yl]sulfanyl}-1,3-benzothiazole Not provided Not provided - Piperidine (2,6-dimethyl)
- Alkyne chain
Demonstrated antifungal activity against C. albicans (time-kill assay)
Methyl 4-{[(4-phenyl-6-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-2-pyrimidinyl)sulfanyl]methyl}benzoate C₃₀H₂₇F₃N₄O₂S 564.63 - Trifluoromethylphenyl-piperazine
- Methyl benzoate
High molecular weight; likely optimized for solubility and metabolic stability

*Note: Molecular data for the target compound is inferred from analogs.

Functional Group Analysis

  • Nitro Group Positioning : The target compound’s 2-nitro group (vs. 4-nitro in ) may alter electronic distribution, affecting binding to nitroreductases or other targets.
  • Piperazine vs.
  • Pyrimidine vs. Trifluoromethylphenyl : The target’s pyrimidine group (vs. trifluoromethylphenyl in ) may enhance selectivity for pyrimidine-binding enzymes or receptors.

Research Implications

  • The target compound’s 2-pyrimidinyl-piperazino group distinguishes it from simpler nitrobenzyl-piperazine analogs (), offering a scaffold for kinase inhibitor development.
  • Its sulfanyl bridge aligns with antimicrobial pharmacophores (), warranting further exploration in pathogen models.

Q & A

Q. What are the recommended synthetic pathways for 2-[(2-Nitro-4-{[4-(2-pyrimidinyl)piperazino]methyl}phenyl)sulfanyl]-1,3-benzothiazole, and how can reaction conditions be optimized?

Methodology :

  • Stepwise synthesis : Adapt protocols from analogous heterocyclic systems. For example, reduce nitro groups using Na₂S₂O₄ under acidic conditions (HCl), followed by coupling reactions to introduce the piperazinyl-pyrimidine moiety .
  • Optimization : Use a split-plot experimental design (e.g., randomized blocks with split-split plots) to test variables like temperature, solvent polarity, and catalyst ratios. Replicate reactions in quadruplicate to ensure reproducibility .

Q. How can spectroscopic techniques (e.g., NMR, IR) be used to confirm the structural integrity of this compound?

Methodology :

  • NMR : Compare aromatic proton signals (δ 7.0–8.5 ppm) and nitro group shifts (δ ~8.5–9.0 ppm) with literature data for similar benzothiazole derivatives .
  • IR : Validate the presence of sulfanyl (C–S stretch at ~600–700 cm⁻¹) and nitro (N–O stretch at ~1500–1350 cm⁻¹) groups .
  • Cross-validation : Use high-resolution mass spectrometry (HRMS) to confirm molecular weight and fragmentation patterns .

Q. What are the key considerations for assessing the compound’s stability under varying pH and temperature conditions?

Methodology :

  • Accelerated stability studies : Incubate the compound in buffers (pH 3–10) at 25°C, 40°C, and 60°C. Monitor degradation via HPLC-UV at intervals (e.g., 0, 7, 14 days) .
  • Kinetic analysis : Calculate degradation rate constants (k) and shelf-life predictions using Arrhenius equations .

Advanced Research Questions

Q. How can computational tools predict the environmental fate and biodegradation pathways of this compound?

Methodology :

  • QSAR modeling : Use tools like EPI Suite to estimate physicochemical properties (logP, water solubility) and biodegradation potential .
  • Molecular docking : Simulate interactions with environmental enzymes (e.g., cytochrome P450) to identify potential metabolites .
  • Experimental validation : Perform microbial degradation assays in soil/water matrices, followed by LC-MS/MS to detect transformation products .

Q. What strategies are effective for resolving contradictions in reported pharmacological data (e.g., conflicting IC₅₀ values)?

Methodology :

  • Meta-analysis : Systematically review literature to identify variables (e.g., assay type, cell lines, solvent systems) causing discrepancies .
  • Standardized assays : Re-evaluate activity using a unified protocol, such as ATP-based cell viability assays with controlled DMSO concentrations (<0.1%) .

Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

Methodology :

  • Scaffold modification : Synthesize derivatives with variations in the nitro group (e.g., replacement with cyano or trifluoromethyl) and piperazine substituents .
  • In vitro profiling : Screen against a panel of related receptors/enzymes (e.g., kinase isoforms) to map selectivity trends .

Q. What advanced techniques are recommended for impurity profiling during scale-up synthesis?

Methodology :

  • HPLC-DAD/MS : Detect and quantify impurities at <0.1% levels using orthogonal separation methods (C18 and HILIC columns) .
  • Reference standards : Characterize impurities (e.g., de-nitro byproducts) via spiking experiments with synthesized standards .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.